azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate

Catalog No.
S3381714
CAS No.
1246355-67-8
M.F
C6H18NO15P3
M. Wt
437.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohex...

CAS Number

1246355-67-8

Product Name

azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate

IUPAC Name

azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate

Molecular Formula

C6H18NO15P3

Molecular Weight

437.13 g/mol

InChI

InChI=1S/C6H15O15P3.H3N/c7-1-4(19-22(10,11)12)2(8)6(21-24(16,17)18)3(9)5(1)20-23(13,14)15;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3

InChI Key

PPYVEVMSZNJVQC-UHFFFAOYSA-N

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N

Chemical Identity:

myo-Inositol, 1,3,5-tris(dihydrogen phosphate), ammonium salt (1:3), also known as D-myo-inositol 1,3,5-trisphosphate (IP3), is a signaling molecule found in various cell types. It is a specific isomer of inositol trisphosphate, with phosphate groups attached at the 1, 3, and 5 positions of the myo-inositol ring.

Source

IP3 is naturally produced within cells through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C enzymes.

Function in Cell Signaling:

IP3 plays a crucial role in various cellular processes, acting as a second messenger. Upon its formation, IP3 binds to specific receptors on the endoplasmic reticulum (ER) membrane, triggering the release of calcium ions (Ca2+) stored within the ER lumen. This increase in cytosolic Ca2+ concentration further activates various downstream signaling pathways involved in diverse cellular functions, including:

  • Muscle contraction: In muscle cells, Ca2+ influx triggers the release of stored calcium from the sarcoplasmic reticulum, leading to muscle fiber contraction.
  • Secretion: In secretory cells, Ca2+ promotes the fusion of secretory vesicles with the plasma membrane, resulting in the release of hormones, neurotransmitters, and other secretory products.
  • Cell proliferation and differentiation: Ca2+ signaling plays a complex role in regulating cell proliferation and differentiation, affecting various cellular processes like gene expression and cell cycle progression.

Research Applications:

Due to its involvement in various signaling pathways, IP3 is a valuable research tool for investigating cellular processes and their potential dysregulation in various diseases. Some key research applications of IP3 include:

  • Studying the mechanisms of cell signaling: Researchers utilize IP3 to understand the signal transduction pathways involved in different cellular responses. By manipulating IP3 levels or receptor activity, they can dissect the role of IP3 signaling in specific biological processes.
  • Investigating the role of IP3 in diseases: Altered IP3 signaling has been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders. Research using IP3 helps to elucidate its contribution to these diseases and identify potential therapeutic targets.
  • Developing diagnostic and therapeutic tools: The understanding of IP3 signaling pathways paves the way for the development of diagnostic tools to measure IP3 levels in various disease contexts. Additionally, it holds potential for the development of therapeutic strategies aimed at modulating IP3 signaling for disease treatment.

Dates

Modify: 2023-08-19

Explore Compound Types